molecular formula C12H17NS B13071526 N-(2,3-dimethylphenyl)thiolan-3-amine

N-(2,3-dimethylphenyl)thiolan-3-amine

Cat. No.: B13071526
M. Wt: 207.34 g/mol
InChI Key: IHBPZVFSIBWJOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)thiolan-3-amine typically involves the reaction of 2,3-dimethylphenylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)thiolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dimethylphenyl)thiolan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)thiolan-3-amine
  • N-(2,5-dimethylphenyl)thiolan-3-amine
  • N-(3,4-dimethylphenyl)thiolan-3-amine

Uniqueness

N-(2,3-dimethylphenyl)thiolan-3-amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different properties and applications compared to its similar compounds .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)thiolan-3-amine

InChI

InChI=1S/C12H17NS/c1-9-4-3-5-12(10(9)2)13-11-6-7-14-8-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

IHBPZVFSIBWJOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2CCSC2)C

Origin of Product

United States

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